molecular formula C8H18N2 B1271213 1-Isobutylpiperazine CAS No. 5308-28-1

1-Isobutylpiperazine

Cat. No.: B1271213
CAS No.: 5308-28-1
M. Wt: 142.24 g/mol
InChI Key: HUUQNWZMQSLPMX-UHFFFAOYSA-N
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Description

1-Isobutylpiperazine is an organic compound with the molecular formula C8H18N2. It is a derivative of piperazine, where one of the hydrogen atoms on the nitrogen atom is replaced by an isobutyl group. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Preparation Methods

1-Isobutylpiperazine can be synthesized through several methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of 1,2-diamines with diphenylvinylsulfonium triflate in the presence of a base such as DBU, followed by deprotection and selective intramolecular cyclization . Another method involves the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Industrial production methods often involve the use of high-pressure reactors and catalysts to optimize yield and purity.

Chemical Reactions Analysis

1-Isobutylpiperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur, where the isobutyl group can be replaced by other functional groups using reagents like alkyl halides.

    Acylation: Acylation reactions with acyl chlorides or anhydrides can produce amides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions include N-oxides, secondary amines, substituted piperazines, and amides.

Scientific Research Applications

1-Isobutylpiperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active piperazine derivatives.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting the central nervous system.

    Industry: This compound is used in the production of pesticides and other agrochemicals

Mechanism of Action

The mechanism of action of 1-Isobutylpiperazine involves its interaction with molecular targets such as GABA receptors. It acts as a GABA receptor agonist, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in the flaccid paralysis of certain parasites, making it useful in anthelmintic applications . Additionally, it can react with other chemicals to form desired pharmaceutical products .

Comparison with Similar Compounds

1-Isobutylpiperazine can be compared with other piperazine derivatives such as:

The uniqueness of this compound lies in its isobutyl group, which imparts different physicochemical properties and biological activities compared to other piperazine derivatives.

Properties

IUPAC Name

1-(2-methylpropyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-8(2)7-10-5-3-9-4-6-10/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUQNWZMQSLPMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80366010
Record name 1-isobutylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5308-28-1
Record name 1-isobutylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-methylpropyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 1-isobutylpiperazine dihydrochloride (69.5 g) was added 10% aqueous sodium hydroxide solution (100 ml) and then the resulting mixture was extracted with ether. After the extract was concentrated, the residue was distilled under reduced pressure (bp: 172° to 174° C./5 mmHg), thereby yielding 43.7 g of the aimed compound.
Quantity
69.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The resulting benzyl 4-isobutylpiperazin-1-carboxylate (1.05 g) was dissolved in 35 mL of ethanol, 10% palladium-carbon (750 mg) was added thereto, and the reaction mixture was stirred at room temperature under hydrogen atmosphere (1 atm) for 12 hours. The palladium-carbon was removed by filtration, and the filtrate was evaporated to give the title compound (610 mg) as a colorless oil.
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
750 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

To 1-isobutylpiperazine dihydrochloride(69.5 g) was added 10% aqueous solution of sodium hydrochloride(100 ml) and the mixture was extracted with ether. After being concentrated, the extract was distilled under a vacuum(bp 172°-174° C./5 mmHg), thereby yielding 43.7 g of 1-isobutylpiperazine.
Quantity
69.5 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium hydrochloride
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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